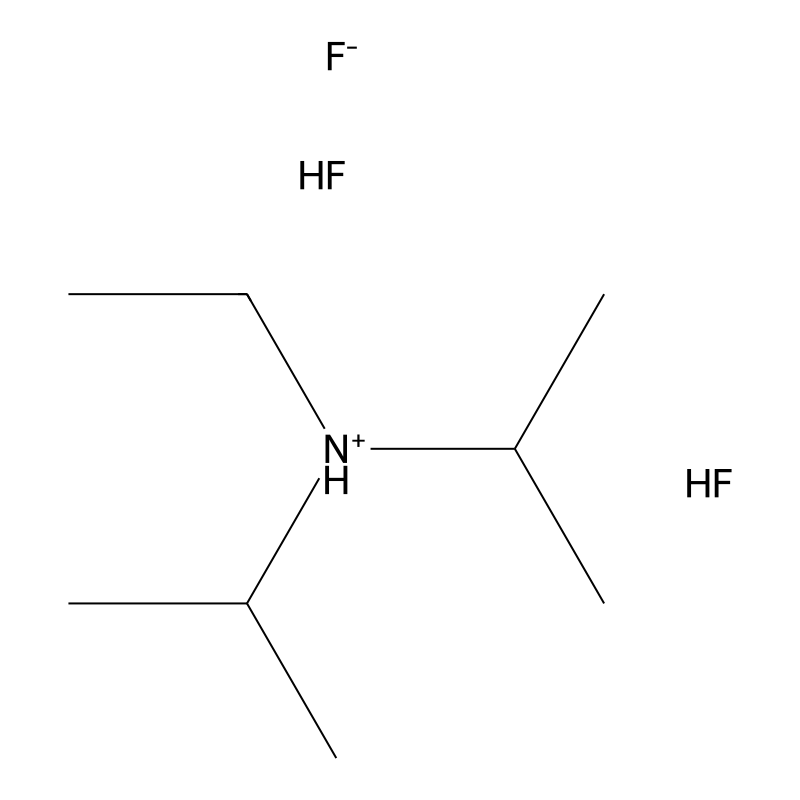

Diisopropylethylamine trihydrofluoride

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Fluorination Reactions in Organic Chemistry

Specific Scientific Field: Organic Chemistry

Summary of the Application: Diisopropylethylamine trihydrofluoride is frequently used as a fluorination reagent. It’s particularly useful for introducing fluorine and fluorinated groups into organic compounds.

Methods of Application or Experimental Procedures: The reagent is formed in situ for ring opening of epoxides.

Results or Outcomes: The use of Diisopropylethylamine trihydrofluoride allows for the successful introduction of fluorine into organic compounds.

Preparation of Alkyl Fluorides

Summary of the Application: Diisopropylethylamine trihydrofluoride is used in the preparation of alkyl fluorides.

Results or Outcomes: The use of a modified Diisopropylethylamine trihydrofluoride reagent led to higher yields in the preparation of alkyl fluorides.

Amide Coupling

Summary of the Application: Diisopropylethylamine (DIPEA) is used in amide coupling reactions.

Results or Outcomes: The use of DIPEA in amide coupling reactions allows for the formation of amides from carboxylic acids and acyl chlorides.

Alkylations

Summary of the Application: DIPEA is used in alkylations.

Results or Outcomes: The use of DIPEA in alkylations allows for the formation of new carbon-carbon bonds.

Transition Metal Catalyzed Cross-Coupling Reactions

Summary of the Application: Diisopropylethylamine (DIPEA) is used in transition metal catalyzed cross-coupling reactions.

Results or Outcomes: The use of DIPEA in transition metal catalyzed cross-coupling reactions allows for the formation of new carbon-carbon bonds.

Swern Oxidation

Summary of the Application: DIPEA is used in Swern oxidations.

Results or Outcomes: The use of DIPEA in Swern oxidations allows for the successful conversion of alcohols to aldehydes and ketones.

Diisopropylethylamine trihydrofluoride is a chemical compound characterized by its formula and is commonly recognized as a colorless to yellowish liquid at room temperature. It is a salt derived from diisopropylethylamine and hydrofluoric acid, presenting itself as a trihydrofluoride. This compound is primarily utilized in organic synthesis as a fluorinating agent, particularly in nucleophilic substitution reactions where it serves as a source of nucleophilic fluoride ions .

No current information exists regarding a specific mechanism of action for DIPEA.HF in biological systems or its interaction with other compounds.

The primary biological activity associated with diisopropylethylamine trihydrofluoride revolves around its role in facilitating amide bond formation. This process is fundamental to numerous biochemical pathways, particularly in the synthesis of peptides and proteins. By influencing the structure and function of proteins, this compound can indirectly affect cellular processes such as metabolism and signaling pathways .

Diisopropylethylamine trihydrofluoride can be synthesized through the reaction of diisopropylamine with hydrofluoric acid. In this reaction, hydrofluoric acid acts as a protonating agent, facilitating the formation of the trihydrofluoride salt. The synthesis must be conducted with caution due to the corrosive nature of hydrofluoric acid, requiring appropriate safety measures to prevent exposure .

Diisopropylethylamine trihydrofluoride shares similarities with several other fluorinating agents. Key comparisons include:

| Compound Name | Unique Properties |

|---|---|

| Triethylamine trihydrofluoride | More volatile; less sterically hindered |

| Pyridine hydrofluoride | Aromatic structure; different reactivity profile |

| Potassium fluoride | Ionic compound; higher reactivity but less soluble |

| Tetra-n-butylammonium fluoride | Quaternary ammonium; more stable but less reactive |

Diisopropylethylamine trihydrofluoride stands out due to its lower corrosiveness compared to potassium fluoride and tetra-n-butylammonium fluoride, along with broader solvent compatibility, making it a preferred choice in many synthetic applications .